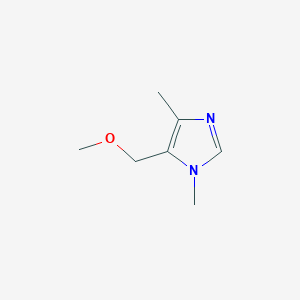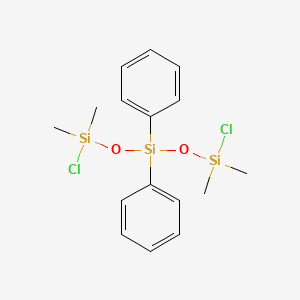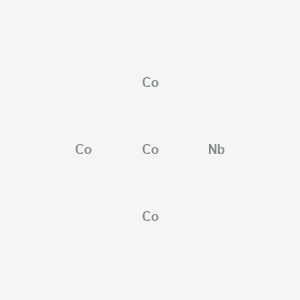
Cobalt;niobium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt, with atomic number 27, is known for its magnetic properties and is widely used in alloys and batteries. Niobium, with atomic number 41, is valued for its high melting point and resistance to corrosion, making it useful in superconducting materials and various industrial applications. When combined, cobalt and niobium form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-niobium compounds typically involves the reduction of niobium chloride with cobalt in a controlled atmosphere. One common method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, and cobalt is added to the solution. The mixture is then heated to promote the formation of cobalt-niobium compounds .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves the chlorination of niobium ores followed by reduction with cobalt. This process is carried out in a fluidized bed reactor, where finely ground niobium ores are mixed with cobalt and heated to high temperatures to form the desired compounds .
化学反应分析
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and niobium, which can range from +2 to +5 for cobalt and +3 to +5 for niobium .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-niobium compounds include oxygen, hydrogen, and halogens. For example, the oxidation of cobalt-niobium compounds with oxygen can lead to the formation of oxides, while reduction with hydrogen can produce metallic cobalt and niobium .
Major Products Formed: The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt and niobium oxides, while reduction reactions can produce metallic cobalt and niobium .
科学研究应用
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . In biology and medicine, cobalt-niobium compounds are investigated for their potential use in medical implants and drug delivery systems due to their biocompatibility and unique properties . In industry, these compounds are used in the production of superconducting materials, which are essential for applications such as MRI scanners and particle accelerators .
作用机制
The mechanism of action of cobalt-niobium compounds involves the interaction of cobalt and niobium atoms with their molecular targets. In catalytic applications, the redox properties of cobalt and the acid properties of niobium play a crucial role in enhancing the catalytic activity and selectivity of the compounds . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions by facilitating the transfer of electrons and protons between reactants .
相似化合物的比较
Similar Compounds: Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-titanium compounds. These compounds share similar properties, such as high melting points and resistance to corrosion .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox and acid properties, which make them highly effective catalysts for a variety of reactions . Additionally, the ability of cobalt-niobium compounds to form stable oxides and other compounds under different reaction conditions further enhances their versatility and applicability in scientific research and industrial applications .
属性
CAS 编号 |
66273-51-6 |
|---|---|
分子式 |
Co4Nb |
分子量 |
328.63915 g/mol |
IUPAC 名称 |
cobalt;niobium |
InChI |
InChI=1S/4Co.Nb |
InChI 键 |
OFWANIXEWSOOAD-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Co].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
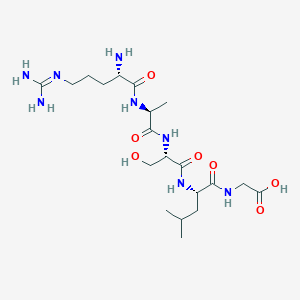
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
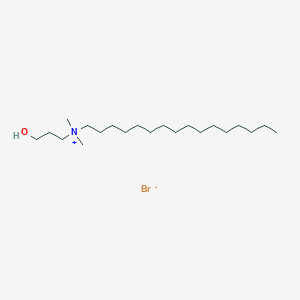
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
